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4-((6,7-Dimethoxyquinolin-4-
Compound Name:
yl)lamino)phenol

Cat. No.: B8224468

Get Quote

Executive Summary & Chemical Identity

This guide provides a technical reference for the Fourier Transform Infrared (FTIR)
characterization of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CAS: 748707-58-6).[1]

This molecule is a critical pharmacophore in the synthesis of Tyrosine Kinase Inhibitors (TKISs),
functioning either as a direct precursor or a specific process impurity in the manufacturing of
drugs like Cabozantinib and Lenvatinib. Its structural integrity is defined by the amino-bridge
linking the quinoline core and the phenol ring, a feature that must be rigorously distinguished
from its ether-bridged analog (4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) during Quality Control

(QC).[1]

Chemical Profile
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Property Specification

Chemical Name 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol
CAS Number 748707-58-6

Molecular Formula C17H16N203

Molecular Weight 296.32 g/mol

) Secondary Amine (Bridge), Phenolic Hydroxyl,
Key Functional Groups o _
Methoxy ethers, Quinoline Ring

Experimental Methodology (Protocol)

To ensure reproducible spectral data, the following acquisition protocol is recommended. This
methodology minimizes hygroscopic interference, which is critical when analyzing the phenolic
hydroxyl region.

Sample Preparation & Acquisition

o Technique: Attenuated Total Reflectance (ATR) is preferred for rapid ID; KBr Pellet is
recommended for high-resolution structural elucidation.[1]

» Crystal Material (ATR): Diamond or ZnSe (Diamond preferred for hardness).
e Resolution: 4 cm~1[1]
e Scans: 32 (Screening) or 64 (Final QC).

e Spectral Range: 4000 — 400 cm~1[1][2][3][4]

Critical Pre-Treatment Step
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Expert Insight: The phenolic -OH group is prone to hydrogen bonding with atmospheric
moisture.[1] Dry the sample in a vacuum desiccator over P20s for 4 hours prior to analysis to

resolve the sharp O-H stretch from the broad water band.

Spectral Analysis & Band Assignment

The FTIR spectrum of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol is a superposition of the
electron-rich quinoline core and the para-substituted phenol.[1] The table below details the
diagnostic bands.

Table 1: Diagnostic FTIR Bands & Assignments
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Frequency Region
(cm™)

Functional Group

Vibrational Mode

Diagnostic Notes

3200 — 3500

O-H (Phenol)

Stretching (Broad)

Broad band due to
intermolecular H-
bonding.[1]
Distinguishes this
compound from non-

phenolic precursors.

3350 — 3420

N-H (Secondary)

Stretching (Sharp)

A single sharp peak
characteristic of the
secondary amine
bridge (-NH-). Crucial
for distinguishing from

the ether analog.

2830 — 3000

C-H
(Methoxy/Aromatic)

Stretching

C-H (sp?3) of -OCHs
groups typically
appear ~2835 and
2940 cm™L.

1580 — 1620

C=N/C=C

(Quinoline)

Ring Stretching

Strong, sharp bands
characteristic of the
heteroaromatic

quinoline core.

1500 — 1520

N-H (Amine)

Bending (Scissoring)

Deformation band of
the secondary amine

bridge.

1200 — 1280

C-O-C (Aryl Ether)

Asymmetric Stretch

Strong intensity.
Corresponds to the
methoxy groups at
positions 6 and 7.[5]

[6]

1230 - 1260

C-N (Aromatic Amine)

Stretching

Interaction between
the quinoline ring and

the bridging nitrogen.
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Two adjacent
hydrogens on the
] ] quinoline and phenol
800 — 850 C-H (Aromatic) Out-of-plane Bending )
rings (para-
substitution pattern).

[1]

Comparative Analysis: Impurity & Analog
Differentiation

In drug development, this molecule is often confused with its ether-linked counterpart or the
starting materials. The following comparison highlights the spectral "fingerprints” required for
differentiation.

Comparison 1: Amino-Linkage vs. Ether-Linkage

The primary risk in synthesis is the formation of the ether bond instead of the amine bond, or
the presence of the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline intermediate.[1]

Target: Amino-Phenol (CAS Analog: Ether-Aniline (CAS

Feature

748707-58-6) 190728-25-7)
Linkage -NH- (Secondary Amine) -O- (Ether)
Terminal Group -OH (Phenol) -NHz (Primary Amine)

_ . Doublet N-H (Primary amine) +
3300-3500 cm™1 Single N-H spike + Broad O-H
No Broad O-H

1000-1100 cm™1 C-N Stretch (Strong) C-O-C Stretch (Stronger)

Comparison 2: Target vs. Starting Materials
e 4-Chloro-6,7-dimethoxyquinoline: Lacks the O-H (3200+) and N-H (3350+) bands. Contains
a C-Cl stretch (~700-800 cm~1).[1]

e 4-Aminophenol: Shows a primary amine doublet (~3300/3400 cm~1) instead of the
secondary amine singlet. Lacks the Quinoline ring modes (1580-1620 cm™1).
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Structural Visualization & Logic

The following diagram maps the chemical structure to the specific spectral regions discussed
above.

Identification Logic

Check 3200-3500 | Check Linker (3400)

i
|
| Broad OH Present?
I
]
]

Phenol (-OH)

Terminal 3200-3500 cm~ (Broad)

Linker o | Sec. Amine Bridge (-NH-)
™| ~3350-3420 cm-* (Sharp)
Scaffold

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

Quinoline Core (C=N)
1580-1620 cm—*

Substituents Methoxy (-OCHs)
gl  1200-1280 cm—1 (C-0)

Click to download full resolution via product page

Figure 1: Functional group mapping and spectral identification logic for the target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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